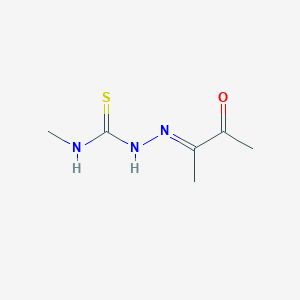

(E)-N-methyl-2-(3-oxobutan-2-ylidene)hydrazinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-methyl-2-(3-oxobutan-2-ylidene)hydrazinecarbothioamide, or (E)-M2OBCH, is a novel compound with a wide range of potential applications in scientific research. It is a hydrazinecarbothioamide derivative, which is a type of organic compound that contains a sulfur-nitrogen double bond and a hydrazine group. It has been studied extensively for its unique properties and potential applications in biochemistry and physiology, making it an important tool for researchers.

Applications De Recherche Scientifique

Anticancer Potential

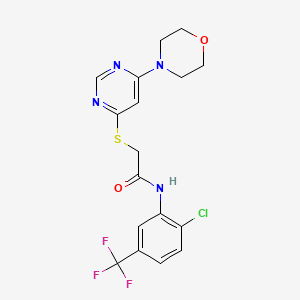

Research has demonstrated the anticancer potential of N(4)-alkyl substituted thiosemicarbazones, showing moderate activity against various cancer cell lines such as breast, skin, and lung cancer. These compounds exhibit significant inhibitory effects in micromolar concentrations. Molecular docking calculations suggest that some of these compounds have better binding affinity than certain FDA-approved drugs, indicating their potential as efficient anti-cancer agents (Chaudhary et al., 2023).

Structural and Spectroscopic Characterization

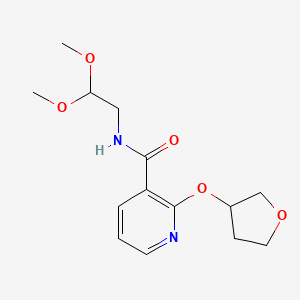

Structural characterization of hydrazinecarbothioamide derivatives has been achieved through techniques such as single crystal X-ray diffraction, Hirshfeld surface analysis, and frontier molecular orbital analysis. These studies provide insights into the compound's molecular structure and intermolecular interactions, which are crucial for understanding its reactivity and potential applications (Sivajeyanthi et al., 2017).

Antifungal and Antioxidant Activities

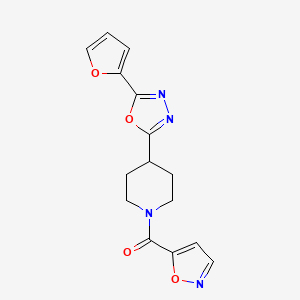

Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide with Cu(II), Co(II), and Ni(II) chlorides have been tested against selected types of fungi, showing significant antifungal activities. Additionally, these compounds exhibit encouraging antioxidant activities, as determined by their interaction with stable free radicals (Al-Amiery et al., 2012).

Heavy Metal Removal from Wastewater

A derivative of hydrazinecarbothioamide has been investigated for its ability to remove heavy metal ions from wastewater. This study highlights the compound's potential in environmental cleanup, specifically in the adsorption/complexation of Pb2+, Cu2+, and Cd2+ ions under various conditions. The study revealed high efficiency in heavy metal removal, making it a promising candidate for water purification processes (Houari et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds such as thiourea derivatives have been shown to inhibit enzymes like α-amylase, α-glucosidase, acetylcholinesterase (ache), and butyrylcholinesterase (buche) . These enzymes play crucial roles in various biological processes, including carbohydrate digestion, neurotransmission, and more .

Mode of Action

This interaction could lead to the inhibition of the target enzymes, thereby affecting their normal functioning .

Biochemical Pathways

Given the potential enzyme targets, it could impact the carbohydrate digestion pathway (in the case of α-amylase and α-glucosidase inhibition), cholinergic neurotransmission (in the case of ache and buche inhibition), and potentially others .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it acts as an inhibitor of the aforementioned enzymes, it could lead to decreased carbohydrate digestion, altered neurotransmission, and other effects depending on the specific enzymes inhibited .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets. The presence of other molecules could lead to competitive or noncompetitive inhibition, affecting the compound’s efficacy .

Propriétés

IUPAC Name |

1-methyl-3-[(E)-3-oxobutan-2-ylideneamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3OS/c1-4(5(2)10)8-9-6(11)7-3/h1-3H3,(H2,7,9,11)/b8-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXCDWOWHJBVLA-XBXARRHUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=S)NC)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=S)NC)/C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-methyl-2-(3-oxobutan-2-ylidene)hydrazinecarbothioamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2845590.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,3-dimethylbutanamide](/img/structure/B2845591.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2845593.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2845596.png)

![N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2845599.png)

![Ethyl 8-cyano-4-[3-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B2845605.png)

![Methyl 2-[[2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2845607.png)

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one](/img/structure/B2845613.png)